

# Potential research applications of brominated pyridine compounds

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-3-carbaldehyde

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An In-depth Technical Guide to the Research Applications of Brominated Pyridine Compounds

## Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science, forming the core structure of numerous approved drugs and functional materials.[1][2] The strategic introduction of bromine atoms onto the pyridine ring significantly alters its physicochemical properties, such as lipophilicity and electronic characteristics, thereby modulating its biological activity and reactivity.[1] This modification makes brominated pyridines exceptionally versatile building blocks in drug discovery, organic synthesis, and the development of advanced materials.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of brominated pyridine compounds, focusing on their roles in medicinal chemistry, their utility in pivotal synthetic reactions, and their emerging applications in materials science.

## Applications in Medicinal Chemistry

Brominated pyridine derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][5] The bromine atom can act as a key pharmacophoric feature, engaging in halogen bonding or other crucial interactions within biological targets, and also serves as a synthetic handle for further molecular elaboration.

## Anticancer Activity

The cytotoxic effects of brominated pyridines against various cancer cell lines are well-documented.[1][5] These compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5]

### Quantitative Anticancer Activity Data

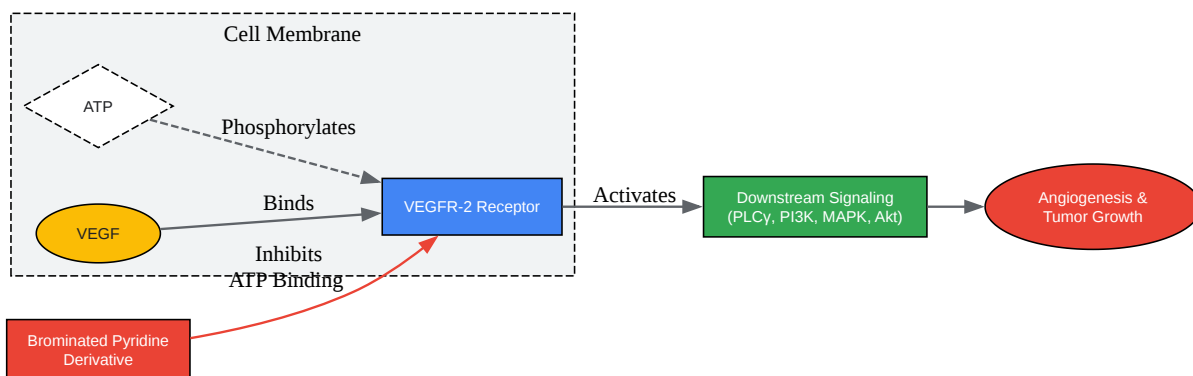
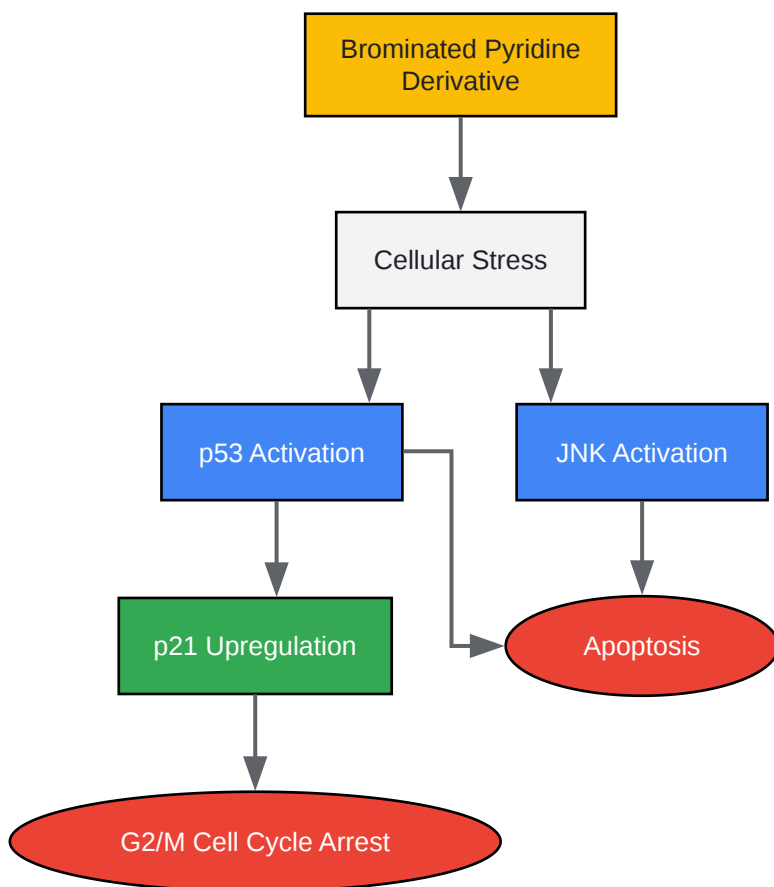
The in vitro efficacy of selected brominated pyridine compounds is summarized below, with the IC<sub>50</sub> value representing the concentration required to inhibit 50% of cancer cell growth.

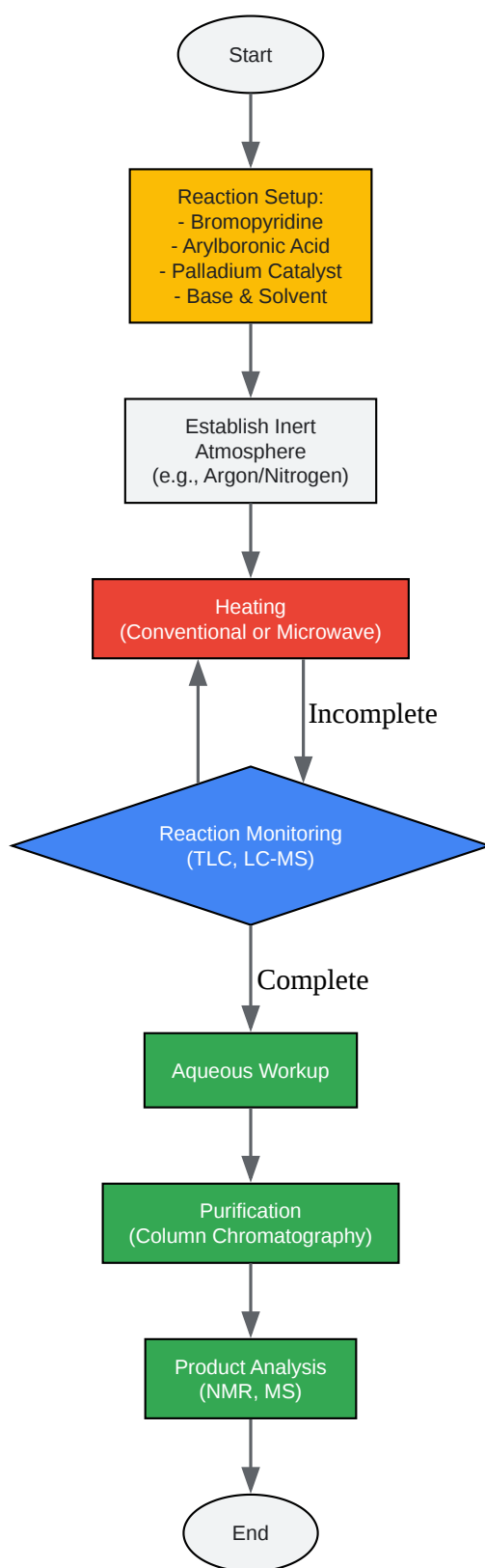
Compound	Cancer Cell Line	IC <sub>50</sub> (μM)
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)[1]	A549 (Lung Carcinoma)	11.25 ± 0.01 (72h)
Dimeric Pyridinium Bromide 2[1]	MDA-MB-231 (Breast Cancer)	28.35 ± 0.03 (72h)
Pyridine-bridged Combretastatin Analogue 4h[1]	Various human cancer lines	Comparable to CA-4
Pyridine-bridged Combretastatin Analogue 4s[1]	Various human cancer lines	Comparable to CA-4
Pyridine-bridged Combretastatin Analogue 4t[1]	Various human cancer lines	Comparable to CA-4
A Brominated Pyridine Derivative[5]	A2780 (Ovarian Cancer)	5.4

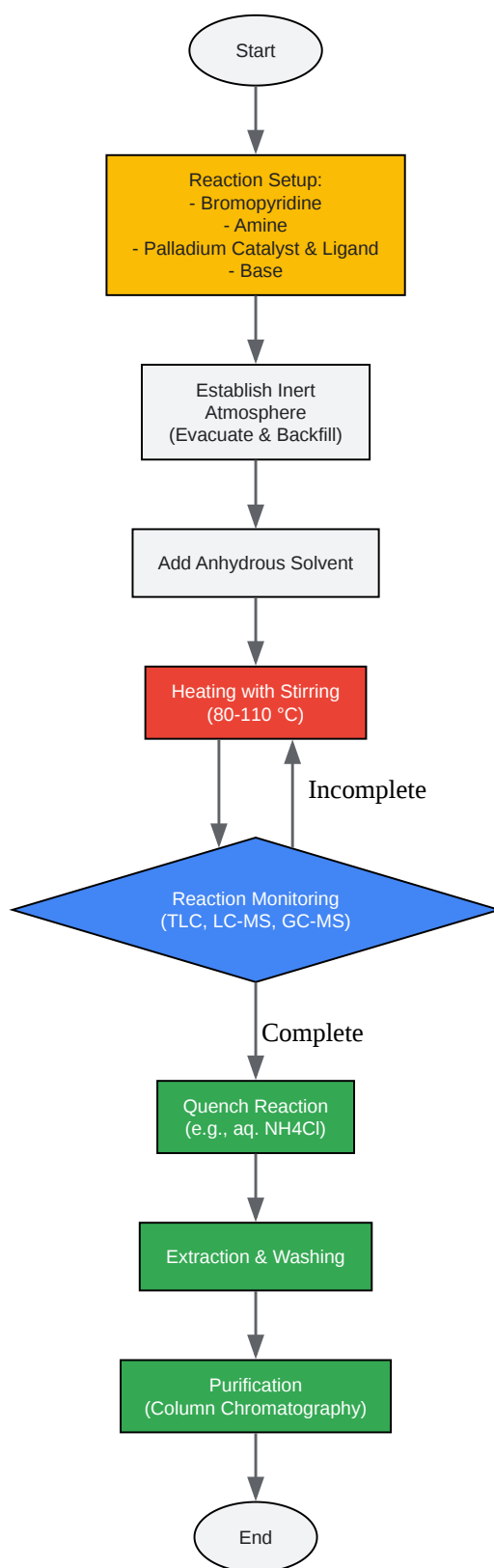
### Signaling Pathways in Anticancer Activity

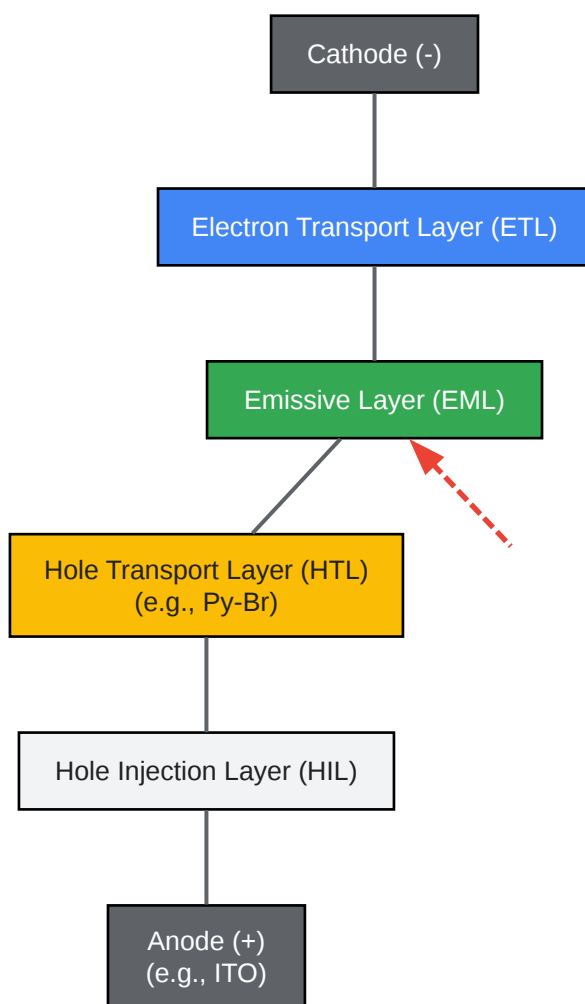
Certain brominated pyridine derivatives have been shown to interfere with critical cancer-related signaling pathways.

- **p53 and JNK Pathway Activation:** Some derivatives can induce G2/M cell cycle arrest and apoptosis by upregulating the p53 tumor suppressor and activating the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.[5]









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